A Spectroscopic Guide to Methyl 4-methyl-6-oxoheptanoate: In-Depth Analysis and Data Interpretation
A Spectroscopic Guide to Methyl 4-methyl-6-oxoheptanoate: In-Depth Analysis and Data Interpretation
Introduction
Methyl 4-methyl-6-oxoheptanoate is a bifunctional organic molecule containing both a ketone and a methyl ester. This structural arrangement makes it a valuable synthon in organic chemistry, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of this molecule.
This technical guide provides a detailed analysis of the expected spectroscopic data for methyl 4-methyl-6-oxoheptanoate. In the absence of publicly available experimental spectra for this specific compound, this guide will present a comprehensive, predicted dataset. This predictive approach is grounded in the fundamental principles of each spectroscopic technique and is supported by comparative data from structurally similar compounds. The causality behind the predicted spectral features will be explained, offering field-proven insights for researchers, scientists, and drug development professionals.
Chemical Structure and Atom Numbering
For clarity in the subsequent spectral analysis, the atoms in methyl 4-methyl-6-oxoheptanoate are numbered as follows:
Caption: Structure of Methyl 4-methyl-6-oxoheptanoate with atom numbering.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of methyl 4-methyl-6-oxoheptanoate.
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
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Sample Preparation:
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Ensure the sample of methyl 4-methyl-6-oxoheptanoate is of high purity to avoid extraneous signals.
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Select a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common and appropriate choice for this compound.
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Prepare a solution with a concentration of approximately 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
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Add a small amount of an internal standard, typically tetramethylsilane (TMS), to provide a reference signal at 0 ppm.[1]
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Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
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Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher for ¹H NMR).
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Insert the sample into the magnet and lock onto the deuterium signal of the solvent.
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Perform shimming to optimize the magnetic field homogeneity for sharp, well-resolved signals.
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Set appropriate acquisition parameters, including pulse angle, spectral width, acquisition time, relaxation delay, and number of scans, to achieve an adequate signal-to-noise ratio.[1][2]
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Caption: General workflow for NMR spectroscopic analysis.
A. ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of methyl 4-methyl-6-oxoheptanoate in CDCl₃ will show seven distinct signals, each corresponding to a unique proton environment.
Table 1: Predicted ¹H NMR Data for Methyl 4-methyl-6-oxoheptanoate
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| a | ~3.67 | Singlet (s) | 3H | -OCH₃ |
| b | ~2.45 | Triplet (t) | 2H | H-5 |
| c | ~2.32 | Triplet (t) | 2H | H-2 |
| d | ~2.15 | Singlet (s) | 3H | H-7 |
| e | ~1.90 | Multiplet (m) | 1H | H-4 |
| f | ~1.65 | Multiplet (m) | 2H | H-3 |
| g | ~0.95 | Doublet (d) | 3H | H-4-Me |
Expertise & Experience in ¹H NMR Interpretation:
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-OCH₃ (Signal a): The three protons of the methyl ester group are in a shielded environment, appearing as a sharp singlet around 3.67 ppm. This is a characteristic chemical shift for methyl esters.[3]
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H-7 (Signal d): The methyl group adjacent to the ketone (a methyl ketone) is also highly characteristic, appearing as a singlet around 2.15 ppm.[3][4]
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H-2 and H-5 (Signals c and b): The methylene protons alpha to the ester carbonyl (H-2) and the ketone carbonyl (H-5) are deshielded and appear as triplets around 2.32 ppm and 2.45 ppm, respectively. The protons at H-5 are slightly more deshielded due to the stronger electron-withdrawing effect of the ketone. Their triplet multiplicity arises from coupling with the adjacent methylene (H-3) and methine (H-4) protons, respectively.
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H-4, H-3, and H-4-Me (Signals e, f, and g): The remaining aliphatic protons appear in the more shielded region of the spectrum. The methine proton (H-4) will be a complex multiplet due to coupling with protons at C-3, C-5, and the C-4 methyl group. The methylene protons at C-3 will also be a multiplet. The methyl group at C-4 will appear as a doublet around 0.95 ppm due to coupling with the single methine proton at H-4.
B. ¹³C NMR Spectroscopy
The broadband proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for Methyl 4-methyl-6-oxoheptanoate
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | ~209.0 | C6 (Ketone C=O) |
| 2 | ~174.0 | C1 (Ester C=O) |
| 3 | ~51.5 | -OCH₃ |
| 4 | ~43.0 | C5 |
| 5 | ~38.0 | C3 |
| 6 | ~33.0 | C4 |
| 7 | ~30.0 | C7 |
| 8 | ~29.0 | C2 |
| 9 | ~19.5 | C4-Me |
Expertise & Experience in ¹³C NMR Interpretation:
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Carbonyl Carbons (Signals 1 and 2): The two carbonyl carbons are the most deshielded, appearing at the lowest field. The ketone carbonyl (C6) is typically found further downfield (around 209.0 ppm) than the ester carbonyl (C1, around 174.0 ppm).[5][6]
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-OCH₃ Carbon (Signal 3): The carbon of the methyl ester group appears around 51.5 ppm.
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Aliphatic Carbons (Signals 4-9): The remaining aliphatic carbons appear in the upfield region of the spectrum. The carbons alpha to the carbonyl groups (C5 and C2) are more deshielded than the others. The methyl carbons (C7 and C4-Me) will be the most shielded, appearing at the highest field.
II. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol for IR Data Acquisition
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Sample Preparation: For a liquid sample like methyl 4-methyl-6-oxoheptanoate, the spectrum can be obtained from a neat thin film between two salt (NaCl or KBr) plates.
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Data Acquisition: The sample is placed in an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is taken first and subtracted from the sample spectrum.
Table 3: Predicted IR Absorption Bands for Methyl 4-methyl-6-oxoheptanoate
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~2950-2850 | Medium | C-H stretch | Aliphatic |
| ~1735 | Strong | C=O stretch | Ester |
| ~1715 | Strong | C=O stretch | Ketone |
| ~1250-1000 | Strong | C-O stretch | Ester |
Expertise & Experience in IR Interpretation:
The IR spectrum of methyl 4-methyl-6-oxoheptanoate will be dominated by the characteristic absorptions of its two carbonyl groups.
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C=O Stretching: The presence of two strong absorption bands in the carbonyl region is the most telling feature. The ester carbonyl stretch is expected at a higher frequency (~1735 cm⁻¹) compared to the ketone carbonyl stretch (~1715 cm⁻¹).[7][8] This difference is due to the electron-donating resonance effect of the ester oxygen, which strengthens the C=O bond.
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C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2950-2850 cm⁻¹ region.
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C-O Stretching: The C-O stretching vibrations of the ester group will result in strong bands in the fingerprint region, between 1250 and 1000 cm⁻¹.[9]
III. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Experimental Protocol for MS Data Acquisition
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
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Ionization: Electron ionization (EI) is a common method for this type of molecule.
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Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.
Predicted Mass Spectrum:
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Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 158, corresponding to the molecular weight of C₈H₁₄O₃.
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Key Fragmentation Pathways: The fragmentation of keto-esters is often dominated by cleavages alpha to the carbonyl groups and by McLafferty rearrangements.[10][11]
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α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway.
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Loss of the methoxy group (-OCH₃) from the ester would result in a fragment at m/z = 127.
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Cleavage between C5 and C6 would lead to an acylium ion at m/z = 43 (CH₃CO⁺), which is often a base peak for methyl ketones.
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McLafferty Rearrangement: A McLafferty rearrangement involving the ketone carbonyl and a gamma-hydrogen (at C-4) is possible, leading to a characteristic neutral loss and a charged fragment.
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Caption: Predicted major fragmentation pathways in EI-MS.
Conclusion
This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for methyl 4-methyl-6-oxoheptanoate. By leveraging fundamental principles and comparative data, we have constructed a reliable spectral forecast that can guide researchers in the synthesis, purification, and application of this compound. The detailed interpretation of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a self-validating system for the structural confirmation of methyl 4-methyl-6-oxoheptanoate. This guide serves as an authoritative resource for scientists and professionals in the field, enabling them to confidently work with this and structurally related molecules.
References
- Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters.
- ECHEMI. (n.d.). Ester vs Ketone IR stretch.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.
- ResearchGate. (n.d.). Mass Spectra of β-Keto Esters.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
- ChemicalBook. (2025, July 24). methyl 6-oxoheptanoate | 2046-21-1.
- Spectroscopy Online. (2018, July 1). The C=O Bond, Part VI: Esters and the Rule of Three.
- Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation.
- Pearson. (n.d.). The ¹H NMR of a methyl ketone produced by acetoacetic ester synth....
- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (n.d.). Examples of 13C NMR.
- Benchchem. (n.d.). ¹H NMR Spectral Analysis: A Comparative Guide to Methyl 5-oxohept-6-enoate.
- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of methyl methanoate.
Sources
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Methyl 6-oxoheptanoate | 2046-21-1 [sigmaaldrich.com]
- 5. spectrometrics.com [spectrometrics.com]
- 6. researchgate.net [researchgate.net]
- 7. spectrabase.com [spectrabase.com]
- 8. np-mrd.org [np-mrd.org]
- 9. Methyl 4-oxoheptanoate | C8H14O3 | CID 537821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 58447-40-8|4-Methyl-6-oxoheptanoic acid|BLD Pharm [bldpharm.com]
- 11. methyl 6-oxoheptanoate | 2046-21-1 [chemicalbook.com]
